molecular formula C21H17FN2O5 B2936207 Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate CAS No. 868678-94-8

Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate

カタログ番号 B2936207
CAS番号: 868678-94-8
分子量: 396.374
InChIキー: WNXUEBLNNJWRCI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate, also known as MK-1775, is a potent and selective small molecule inhibitor of the checkpoint kinase 1 (CHK1) enzyme. CHK1 plays a critical role in the DNA damage response pathway, which is essential for maintaining genomic stability and preventing the development of cancer. In recent years, MK-1775 has been extensively studied for its potential applications in cancer therapy, as well as its role in understanding the underlying mechanisms of cancer development.

作用機序

Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate inhibits the CHK1 enzyme, which is a key regulator of the DNA damage response pathway. CHK1 plays a critical role in the cell cycle checkpoint control, which ensures the accurate replication and segregation of DNA during cell division. Inhibition of CHK1 by Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate leads to the accumulation of DNA damage and the activation of the DNA damage response pathway, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells. It also enhances the cytotoxic effects of various chemotherapeutic agents by promoting DNA damage-induced apoptosis. In addition, Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate has been shown to selectively target cancer cells with defects in the DNA damage response pathway, while sparing normal cells.

実験室実験の利点と制限

One of the major advantages of Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate is its potent and selective inhibition of the CHK1 enzyme. This allows for the specific targeting of cancer cells with defects in the DNA damage response pathway, while sparing normal cells. However, one of the limitations of Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate is its potential toxicity, which may limit its clinical use.

将来の方向性

There are several potential future directions for the study of Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate. One area of research is the development of combination therapies that include Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate and other chemotherapeutic agents. Another area of research is the identification of biomarkers that can predict the response of cancer cells to Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate. Additionally, the development of more potent and selective CHK1 inhibitors may lead to the development of more effective cancer therapies.

合成法

Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate was first synthesized by Merck & Co. in 2008. The synthesis method involves a series of chemical reactions that start with the reaction of 4-aminobenzoic acid with methyl 2-bromo-5-fluorobenzoate to produce methyl 4-[[1-(2-fluorophenyl)methoxy]-2-nitrobenzoate]. This intermediate is then reduced to give the corresponding amine, which is subsequently reacted with 2-oxo-3-pyridinecarboxylic acid to yield Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate.

科学的研究の応用

Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate has been extensively studied for its potential applications in cancer therapy. It has been shown to enhance the efficacy of various chemotherapeutic agents, including gemcitabine, cisplatin, and paclitaxel, by sensitizing cancer cells to DNA damage-induced apoptosis. In addition, Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate has been shown to selectively target cancer cells with defects in the DNA damage response pathway, such as those with mutations in the TP53 gene.

特性

IUPAC Name

methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O5/c1-28-21(27)14-8-10-16(11-9-14)23-19(25)17-6-4-12-24(20(17)26)29-13-15-5-2-3-7-18(15)22/h2-12H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXUEBLNNJWRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。